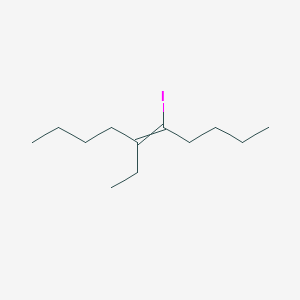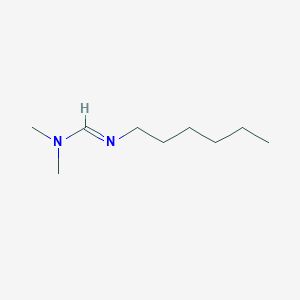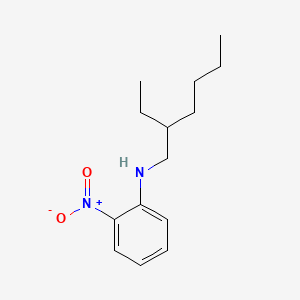
5-Ethyl-6-iododec-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-6-iododec-5-ene is an organic compound with the molecular formula C12H23I. It features a double bond between the fifth and sixth carbon atoms, an ethyl group attached to the fifth carbon, and an iodine atom attached to the sixth carbon. This compound is part of the alkene family and is characterized by its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-iododec-5-ene can be achieved through various methods. One common approach involves the use of alkenes and halogenation reactions. For instance, starting with 5-ethyl-5-decene, an iodination reaction can be performed using iodine and a suitable catalyst under controlled conditions to introduce the iodine atom at the sixth carbon position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-6-iododec-5-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The double bond can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is typically employed.
Major Products Formed
Substitution: Products include various substituted alkenes depending on the nucleophile used.
Oxidation: Products include epoxides and diols.
Reduction: The major product is 5-ethyl-6-iododecane.
Applications De Recherche Scientifique
5-Ethyl-6-iododec-5-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Ethyl-6-iododec-5-ene involves its interaction with various molecular targets. The double bond and iodine atom play crucial roles in its reactivity. For instance, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, facilitating the formation of new bonds. In oxidation reactions, the double bond undergoes addition reactions to form epoxides or diols .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-6-bromodec-5-ene: Similar structure but with a bromine atom instead of iodine.
5-Ethyl-6-chlorodec-5-ene: Similar structure but with a chlorine atom instead of iodine.
5-Ethyl-6-fluorodec-5-ene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
5-Ethyl-6-iododec-5-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and lower electronegativity of iodine make it a better leaving group in substitution reactions, enhancing its utility in organic synthesis .
Propriétés
Numéro CAS |
81734-09-0 |
|---|---|
Formule moléculaire |
C12H23I |
Poids moléculaire |
294.22 g/mol |
Nom IUPAC |
5-ethyl-6-iododec-5-ene |
InChI |
InChI=1S/C12H23I/c1-4-7-9-11(6-3)12(13)10-8-5-2/h4-10H2,1-3H3 |
Clé InChI |
ZKTSSERETOEZOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C(CCCC)I)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol](/img/structure/B14424236.png)
![Lithium, [(triphenylphosphoranylidene)methyl]-](/img/structure/B14424237.png)
![4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14424242.png)
![1,2,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424243.png)
![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)

![3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid](/img/structure/B14424268.png)
![6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14424274.png)
![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)


![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)
![Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate](/img/structure/B14424294.png)
